Enhanced Antifungal Potency Compared to Unsubstituted Cinnamyl Alcohol
A 1-trifluoromethyl cinnamyl alcohol derivative (compound 2) demonstrates a significant improvement in antifungal potency relative to unsubstituted cinnamyl alcohol. The EC50 values for compound 2 against eight fungal plant pathogens in vitro ranged from 3.806 to 17.981 μg/mL [1]. In contrast, unsubstituted cinnamyl alcohol tested in a separate study showed an EC50 of 128 ± 42 mg/L (equivalent to μg/mL) against the nematode Meloidogyne incognita [2]. The introduction of the -CF3 group is associated with a >7-fold increase in potency, even when compared across different pathogen classes.
| Evidence Dimension | In vitro antifungal/nematicidal potency (EC50) |
|---|---|
| Target Compound Data | 3.806 - 17.981 μg/mL (Compound 2, a 1-trifluoromethyl cinnamyl alcohol derivative) |
| Comparator Or Baseline | 128 ± 42 mg/L (unsubstituted cinnamyl alcohol) |
| Quantified Difference | >7-fold improvement in potency (e.g., ~7x more potent even at the highest EC50 of the target compound compared to the comparator's EC50) |
| Conditions | In vitro bioassay; target compound tested against 8 fungal pathogens; comparator tested against Meloidogyne incognita nematodes |
Why This Matters
The substantial increase in potency directly reduces the effective application rate, minimizing cost and environmental load in agrochemical formulations.
- [1] Zhang M, Dou M, Xia Y, et al. Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. J Agric Food Chem. 2021;69(19):5435-5445. View Source
- [2] Eloh K, Kpegba K, Sasanelli N, Koumaglo HK, Caboni P. Nematicidal activity of some essential plant oils from tropical West Africa. Int J Pest Manag. 2019. View Source
